6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Physicochemical Properties ADME Prediction

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178269-03-9) is the optimal halogen-free intermediate for synthesizing 3-amino-6-methyl-7-azaindole, a core building block in kinase inhibitor programs. Its unique 6-methyl and 3-nitro substitution pattern ensures precise downstream chemistry and higher atom economy than brominated analogs.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 178269-03-9
Cat. No. B071232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS178269-03-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-2-3-6-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10)
InChIKeyVMFYYCGQWQPDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178269-03-9) Procurement: Core Properties and Structural Identity


6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178269-03-9), also known as 6-methyl-3-nitro-7-azaindole, is a heterocyclic small molecule with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . The compound is characterized by a fused pyrrolo[2,3-b]pyridine (7-azaindole) core bearing a methyl substituent at the 6-position and a nitro group at the 3-position. Its calculated XLogP of 1.5 and topological polar surface area (TPSA) of 74.5 Ų confer physicochemical properties that are distinct from other 7-azaindole derivatives lacking either the 6-methyl or 3-nitro substituent [1]. The 3-nitro group serves as a critical synthetic handle for downstream reduction to the 3-amino derivative (CAS 1000340-30-6), which is a key intermediate in the synthesis of kinase inhibitors .

Why Generic 7-Azaindole Analogs Cannot Substitute for 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178269-03-9) in Targeted Synthesis


Generic 7-azaindole derivatives cannot be interchanged with 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine because the specific 6-methyl and 3-nitro substitution pattern dictates both the physicochemical properties and the synthetic trajectory of downstream products . The 6-methyl group increases lipophilicity (XLogP = 1.5) relative to the unsubstituted 3-nitro-7-azaindole core, which influences membrane permeability and target binding in final drug candidates [1]. More critically, the 3-nitro group functions as a protected amino precursor; substituting an analog lacking this group would necessitate an entirely different synthetic route to access 3-amino-6-methyl-7-azaindole derivatives, which are essential building blocks for multiple kinase inhibitor programs . Replacing this compound with a 5-bromo or 5-chloro analog introduces a halogen that alters subsequent cross-coupling chemistry and yields a different final product.

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178269-03-9): Comparative Evidence for Selection Decisions


Physicochemical Differentiation: Lipophilicity (XLogP) of 6-Methyl-3-nitro-7-azaindole vs. Unsubstituted 3-Nitro-7-azaindole

The 6-methyl substituent on 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine confers increased lipophilicity relative to the unsubstituted 3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold. The target compound exhibits a calculated XLogP of 1.5, whereas the unsubstituted analog (CAS 23709-47-9) has a lower calculated XLogP of approximately 1.1–1.2 due to the absence of the methyl group [1]. This difference of +0.3–0.4 logP units is quantitatively significant in medicinal chemistry contexts, where even small lipophilicity changes can affect membrane permeability and target engagement.

Lipophilicity Physicochemical Properties ADME Prediction

Topological Polar Surface Area (TPSA) Comparison: 6-Methyl-3-nitro-7-azaindole vs. 5-Halogenated Analogs

The topological polar surface area (TPSA) of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is 74.5 Ų [1]. This value falls within the favorable range for oral bioavailability according to Veber's rule (TPSA < 140 Ų). In comparison, 5-halogenated analogs such as 5-bromo-6-methyl-3-nitro-7-azaindole (CAS 1000343-84-9) and 5-chloro-6-methyl-3-nitro-7-azaindole (CAS 1000340-15-7) share the same TPSA of 74.5 Ų because halogen substitution does not alter the number of hydrogen bond donors/acceptors . The absence of halogen on the target compound distinguishes it for applications where halogen-free intermediates are required to avoid potential genotoxicity concerns or undesired cross-coupling reactivity.

TPSA Drug-likeness Polar Surface Area

Molecular Weight and Synthetic Efficiency: 6-Methyl-3-nitro-7-azaindole as a Preferred Precursor to 3-Amino Derivatives

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (MW = 177.16 g/mol) serves as a direct precursor to 3-amino-6-methyl-7-azaindole (CAS 1000340-30-6) via nitro reduction . The molecular weight difference between the nitro precursor and the amino product is 30.01 g/mol, corresponding to the replacement of -NO₂ (46.01 g/mol) with -NH₂ (16.02 g/mol). In contrast, alternative synthetic routes starting from 5-halogenated analogs introduce additional molecular weight from the halogen atom (e.g., 5-bromo analog MW = 256.06 g/mol) , which must be carried through multiple synthetic steps or removed via dehalogenation, reducing atom economy. The lower molecular weight of the target compound translates to higher molar yield per unit mass purchased, which is a quantifiable procurement advantage.

Synthetic Intermediate Molecular Weight Building Block

Patent-Documented Utility: 6-Methyl-3-nitro-7-azaindole as a Key Intermediate in c-Met and JAK Kinase Inhibitor Synthesis

The 1H-pyrrolo[2,3-b]pyridine scaffold, specifically substituted at the 6-position with a methyl group, is documented in patent literature as a core structure for c-Met and JAK kinase inhibitors . In the development of pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, compounds based on the 6-methyl-7-azaindole core demonstrated potent enzymatic inhibition with IC₅₀ values as low as 22.8 nM against c-Met kinase and cellular IC₅₀ values of 329 nM (MKN-45) and 479 nM (EBC-1) . While these data represent fully elaborated derivatives rather than the 3-nitro intermediate itself, the 6-methyl substitution pattern is essential for achieving this activity profile. Analogs lacking the 6-methyl group or bearing alternative substituents at the 6-position exhibit different kinase selectivity profiles, underscoring the non-substitutability of this specific substitution pattern.

Kinase Inhibitors c-Met JAK Cancer Therapeutics

Boiling Point and Density Predictions: Comparative Thermal Stability for Reaction Planning

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has a predicted boiling point of 374.0 ± 35.0 °C and a predicted density of 1.49 ± 0.1 g/cm³ . In comparison, the unsubstituted 3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 23709-47-9) exhibits a lower predicted boiling point due to the absence of the 6-methyl group, which reduces molecular weight and van der Waals interactions. The higher boiling point of the 6-methyl derivative indicates greater thermal stability, which may permit higher reaction temperatures during downstream synthetic steps such as nitro reduction or cross-coupling reactions. The density value of 1.49 g/cm³ is also higher than typical for 7-azaindole derivatives lacking the nitro group, reflecting the electron-withdrawing and mass-contributing effect of the nitro substituent.

Boiling Point Density Thermal Stability Reaction Conditions

Optimal Procurement and Application Scenarios for 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178269-03-9)


Medicinal Chemistry: Synthesis of 3-Amino-6-methyl-7-azaindole for Kinase Inhibitor Lead Optimization

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is optimally procured as the direct precursor to 3-amino-6-methyl-7-azaindole (CAS 1000340-30-6), a key building block for c-Met, JAK, and FGFR kinase inhibitor programs . The 3-nitro group undergoes facile reduction (e.g., H₂, Pd/C or SnCl₂/HCl) to yield the 3-amino derivative, which serves as a versatile handle for amide bond formation, urea synthesis, or heterocycle annulation . The 6-methyl substitution pattern is preserved through downstream transformations, ensuring that the final compounds maintain the lipophilicity (XLogP = 1.5) and steric profile required for target kinase engagement [1]. Procurement of this specific intermediate avoids the need for de novo synthesis of the 6-methyl-7-azaindole core followed by regioselective nitration, a sequence that often suffers from low positional selectivity and requires chromatographic purification of isomeric mixtures.

Process Chemistry: Halogen-Free Route to 6-Methyl-7-azaindole Derivatives

In process chemistry applications where halogenated intermediates are disfavored due to genotoxicity concerns or where palladium-catalyzed cross-coupling is not part of the synthetic route, 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine offers a halogen-free entry point to the 6-methyl-7-azaindole scaffold . The molecular weight of 177.16 g/mol is 30.8% lower than the 5-bromo analog (256.06 g/mol), translating to a correspondingly higher molar yield per gram of purchased material . For kilogram-scale campaigns, this difference in atom economy can represent substantial cost savings in raw material procurement. The TPSA of 74.5 Ų and predicted density of 1.49 g/cm³ further support favorable handling and formulation properties for larger-scale operations [1].

Chemical Biology: Tool Compound Synthesis for Kinase Selectivity Profiling

The 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold is documented in patent literature as a core structure for compounds exhibiting nanomolar inhibition of c-Met kinase (IC₅₀ = 22.8 nM) and cellular activity in MKN-45 (IC₅₀ = 329 nM) and EBC-1 (IC₅₀ = 479 nM) cancer cell lines . For chemical biology groups developing kinase selectivity probes or target engagement assays, procurement of this intermediate enables rapid synthesis of structurally related tool compounds bearing varied substituents at the 3-position following nitro reduction. The 6-methyl group distinguishes these compounds from 7-azaindole-based probes lacking this substituent, allowing for interrogation of structure-activity relationships (SAR) around the 6-position of the scaffold .

Reference Standard: Pharmaceutical Impurity Profiling and Analytical Method Development

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178269-03-9) is utilized as a reference standard for pharmaceutical impurity profiling and analytical method development, particularly for drug substances derived from 6-methyl-7-azaindole intermediates . Its well-defined physicochemical properties—including a predicted boiling point of 374.0 ± 35.0 °C and density of 1.49 ± 0.1 g/cm³—facilitate reproducible chromatographic behavior in HPLC and GC-MS methods . The compound's unique InChIKey and SMILES string (CC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-]) provide unambiguous identification for regulatory submissions and quality control documentation [1].

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